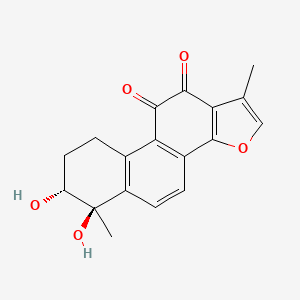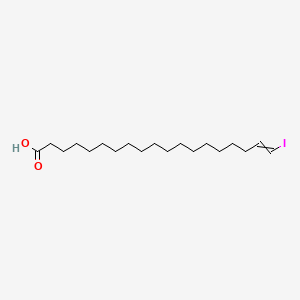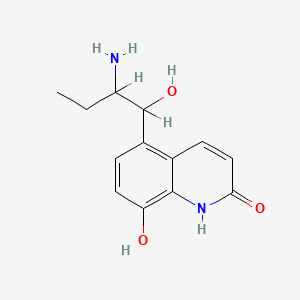
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is a chemical compound that is a major metabolite of procaterol .
Synthesis Analysis
The synthesis of this compound involves the creation of two isomers of 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O3 . It has an average mass of 248.278 Da and a monoisotopic mass of 248.116089 Da .Propriétés
IUPAC Name |
5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,13,16,18H,2,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVJRLGSQVYBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979711 |
Source


|
| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63483-95-4 |
Source


|
| Record name | Desisopropylprocaterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063483954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between desisopropylprocaterol and the beta-adrenoceptor system?
A: Desisopropylprocaterol acts as a beta-adrenoceptor agonist, meaning it binds to and activates these receptors. [] In studies using guinea pig taenia caecum, desisopropylprocaterol demonstrated an intrinsic activity of 0.95 ± 0.03 compared to the full agonist isoprenaline. [] This suggests a high efficacy in activating beta-adrenoceptors, although slightly less potent than isoprenaline. Interestingly, research suggests that desisopropylprocaterol might interact with fewer spare receptors compared to isoprenaline in this specific smooth muscle tissue. []
Q2: How is desisopropylprocaterol metabolized in living organisms?
A: Studies in rats, dogs, and humans reveal a consistent metabolic pathway for desisopropylprocaterol. [, ] It undergoes phase II metabolism, primarily forming conjugates with glucuronic acid and sulfate. [, ] This conjugation process typically results in more water-soluble metabolites, facilitating their excretion. Notably, desisopropylprocaterol itself is a metabolite of procaterol, formed through deisopropylation. []
Q3: Could you elaborate on the significance of the "spare receptor" concept in relation to desisopropylprocaterol's action?
A: The concept of "spare receptors" implies that a maximal response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Research indicates that while isoprenaline, a full agonist, appears to utilize spare receptors in guinea pig taenia caecum, desisopropylprocaterol does not demonstrate the same level of interaction with these spare receptors. [] This suggests that a higher proportion of receptors might need to be occupied by desisopropylprocaterol to achieve a similar maximal response compared to isoprenaline in this specific tissue.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
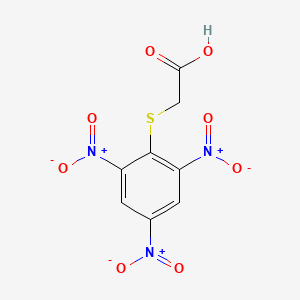
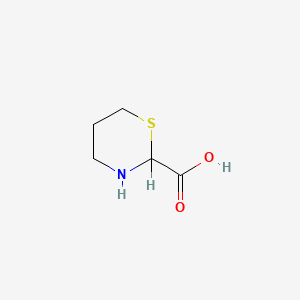
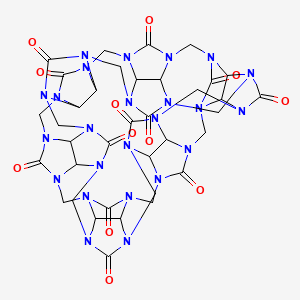
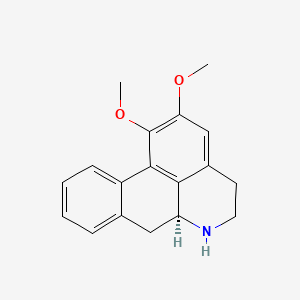
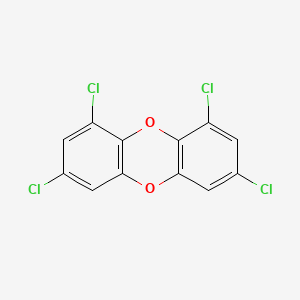
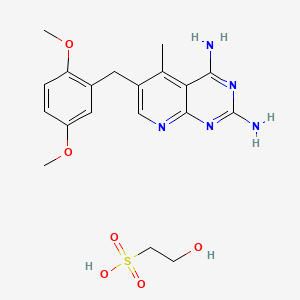
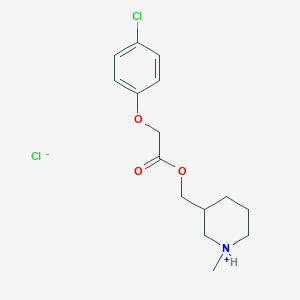
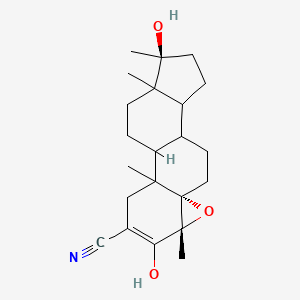
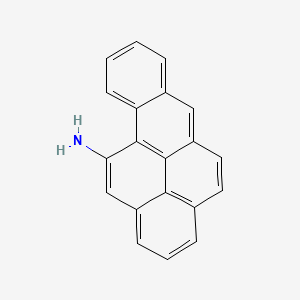
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)

